N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a triazole ring, a pyrrole ring, and a thiazole ring. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds. The presence of these rings in a single molecule makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature, pressure, and pH to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features a complex structure with multiple rings and is known for its biological activity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a similar structural motif, used in various chemical and biological studies.
Uniqueness
What sets N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide apart is the combination of the triazole, pyrrole, and thiazole rings in a single molecule. This unique arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N6O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H18N6O2S/c1-27-15-6-4-13(5-7-15)10-16-21-18(24-23-16)22-17(26)11-14-12-28-19(20-14)25-8-2-3-9-25/h2-9,12H,10-11H2,1H3,(H2,21,22,23,24,26) |
InChI Key |
YVCZOPUBECBJPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
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